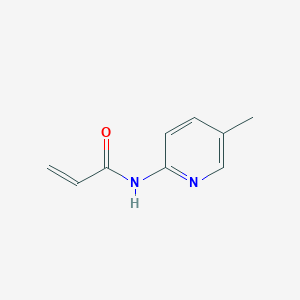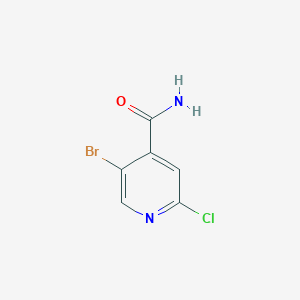
5-Bromo-2-chloroisonicotinamide
Übersicht
Beschreibung
5-Bromo-2-chloroisonicotinamide (BCI) is an organobromine compound with a wide range of applications in the fields of science and engineering. BCI is an important tool in the synthesis of various compounds and has been used in the development of drugs and materials. BCI is also widely used in the fields of biochemistry, organic chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Elucidation
5-Bromo-2-chloroisonicotinamide and its derivatives have been extensively studied for their chemical properties and applications in synthesis. For instance, a series of N-phenylamides of 5-bromo-2-chloronicotinic acid were synthesized and analyzed to understand their structure and hydrogen bonding tendencies through spectroscopic techniques (Setliff & Caldwell, 1991). Another study focused on the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, exploring their crystal structure, absolute configuration, and antitumor activities, particularly their inhibitory effects on PI3Kα kinase (Zhou et al., 2015).
Electrocatalysis and Synthesis
In the field of electrocatalysis, the potential of this compound derivatives for synthesizing various compounds has been investigated. A study explored the electrosynthesis of 6-aminonicotinic acid from halides such as 5-bromo-2-chloropyridine, emphasizing the electrocatalytic effects and the conditions for a successful synthesis process (Gennaro et al., 2004).
Antimicrobial Properties
Compounds derived from this compound have shown promise in antimicrobial applications. For example, a range of 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized and exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Chemoselective Amination
Research has also focused on the chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution of different halogen groups, which is crucial in various chemical synthesis processes (Stroup et al., 2007).
Industrial Scale-Up Processes
The scalability and industrial applications of derivatives of this compound have been demonstrated, such as in the preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Wirkmechanismus
Target of Action
5-Bromo-2-chloroisonicotinamide is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications that are commonly used in the treatment of diabetes .
Mode of Action
The mode of action of this compound, as an intermediate in the synthesis of SGLT2 inhibitors, involves the inhibition of SGLT2 . SGLT2 is a protein that facilitates glucose reabsorption in the kidneys . SGLT2 inhibitors block this action, thereby allowing excess glucose to be eliminated from the body through urine .
Biochemical Pathways
The biochemical pathway affected by this compound, through its role in the synthesis of SGLT2 inhibitors, is the renal glucose reabsorption pathway . By inhibiting SGLT2, these inhibitors reduce renal glucose reabsorption and lower blood glucose levels .
Result of Action
The result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels . This is achieved by blocking the reabsorption of glucose in the kidneys, allowing excess glucose to be excreted in the urine .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloroisonicotinamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent deacetylases, which are crucial for regulating cellular processes such as gene expression and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain deacetylases, resulting in increased acetylation of histones and changes in gene expression . Additionally, it can modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the compound can inhibit enzymes involved in the synthesis and degradation of nicotinamide adenine dinucleotide, leading to changes in cellular energy metabolism. These interactions can have downstream effects on other metabolic pathways, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into the nucleus, where it interacts with nuclear proteins and influences gene expression. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with chromatin and influences gene expression. Alternatively, it can be found in the cytoplasm, where it modulates the activity of cytoplasmic enzymes and proteins .
Eigenschaften
IUPAC Name |
5-bromo-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIULSLWRMLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282723 | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242268-03-6 | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)

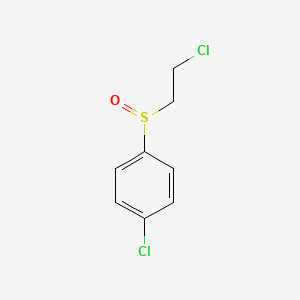

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
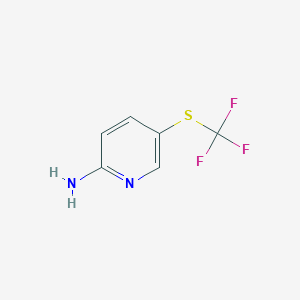
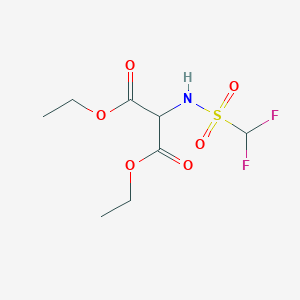
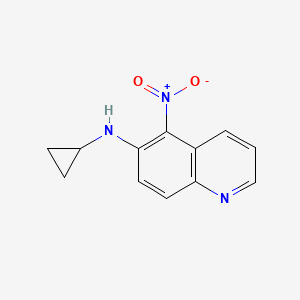
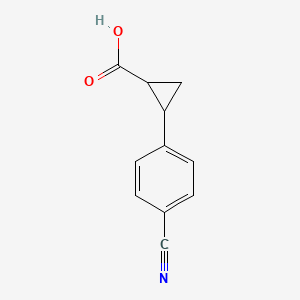
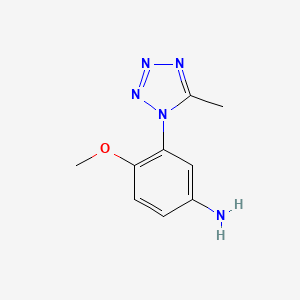


![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)
